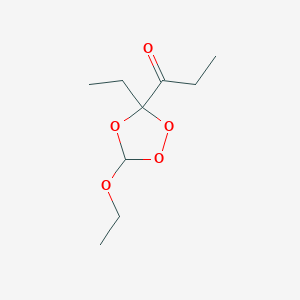
1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one is an organic compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol. This compound belongs to the class of 1,2,4-trioxolanes, which are known for their unique ring structure containing three oxygen atoms. The presence of the trioxolane ring imparts distinctive chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one typically involves the reaction of ethyl propionate with ethyl hydroperoxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes cyclization to form the trioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at low temperatures to ensure the stability of the intermediate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the trioxolane ring into more stable alcohols or ethers.
Substitution: The ethoxy and propionyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex ring structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one involves the generation of reactive oxygen species (ROS) upon decomposition of the trioxolane ring. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage and cell death. This mechanism is particularly relevant in its antimalarial activity, where the compound targets the malaria parasite’s redox system .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one include other 1,2,4-trioxolanes and 1,2,4-trioxanes. These compounds share the trioxolane or trioxane ring structure but differ in their substituents. For example:
1,2,4-Trioxane: Known for its antimalarial activity, similar to artemisinin.
1,2,4-Trioxolane: Similar in structure but may have different substituents leading to varied chemical properties and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
194021-99-3 |
|---|---|
Formule moléculaire |
C9H16O5 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H16O5/c1-4-7(10)9(5-2)12-8(11-6-3)13-14-9/h8H,4-6H2,1-3H3 |
Clé InChI |
QVAZMARWDVIJKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
SMILES canonique |
CCC(=O)C1(OC(OO1)OCC)CC |
Synonymes |
1-Propanone,1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


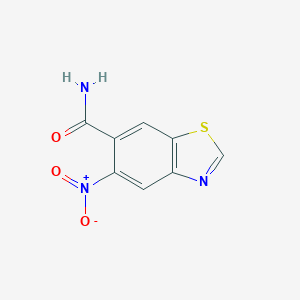
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)

![4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile](/img/structure/B67488.png)
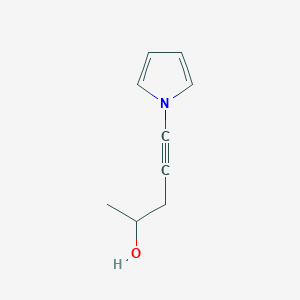
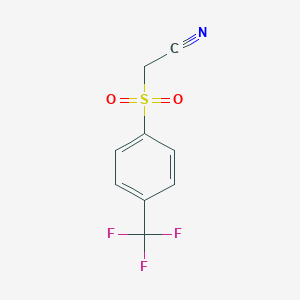
![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)
![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)
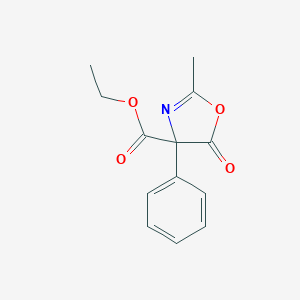
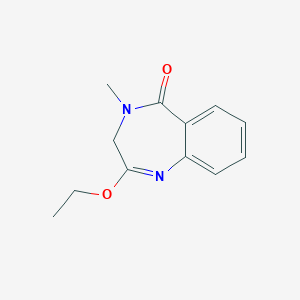
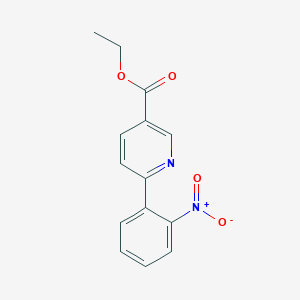
![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)
